molecular formula C9H12O B1657569 (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde CAS No. 57287-40-8

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

Cat. No.: B1657569
CAS No.: 57287-40-8
M. Wt: 136.19 g/mol
InChI Key: KCHFYKPIADOPBJ-VGMNWLOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde is a bicyclic organic compound with the molecular formula C9H12O. It is characterized by a bicyclo[2.2.2]octane framework with a double bond at the 5-position and an aldehyde group at the 2-position. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of cyclohexadiene with acrolein under controlled conditions to yield the desired aldehyde. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to enhance the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.

Major Products

    Oxidation: Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid.

    Reduction: Bicyclo[2.2.2]oct-5-ene-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde involves its reactivity towards various chemical reagents. The aldehyde group is highly reactive, allowing it to participate in a wide range of chemical transformations. The bicyclic structure provides rigidity and stability, influencing the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]oct-5-en-2-one: Similar structure but with a ketone group instead of an aldehyde.

    Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile: Contains two nitrile groups at the 2 and 3 positions.

    5-Norbornene-2-carboxaldehyde: Similar bicyclic structure but with a different ring system.

Uniqueness

(1R,2R,4R)-bicyclo[22

Properties

CAS No.

57287-40-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

(1R,2R,4R)-bicyclo[2.2.2]oct-5-ene-2-carbaldehyde

InChI

InChI=1S/C9H12O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,6-9H,2,4-5H2/t7-,8+,9+/m1/s1

InChI Key

KCHFYKPIADOPBJ-VGMNWLOBSA-N

Isomeric SMILES

C1C[C@@H]2C=C[C@H]1C[C@H]2C=O

SMILES

C1CC2C=CC1CC2C=O

Canonical SMILES

C1CC2C=CC1CC2C=O

Origin of Product

United States

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